6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate - 1179369-64-2

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate

Catalog Number: EVT-1741969
CAS Number: 1179369-64-2
Molecular Formula: C12H19N3O6S
Molecular Weight: 333.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • From Eugenol Methyl Ether: One approach involves a multistep synthesis starting from eugenol methyl ether. The process involves conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the resulting amide to the dihydroisoquinoline using sulfuric acid. []

  • Reaction with Nitrilimines: Another method involves reacting 3,4-dihydro-6,7-dimethoxyisoquinoline-1-methyleneethoxycarbonyl with hydrazonoyl halides. This reaction yields pyrrolo[2,1-a]5,6-dihydroisoquinoline derivatives. []

  • Aza-Friedel-Crafts Reaction: This approach allows for the direct coupling of 6,7-dimethoxy-3,4-dihydroisoquinoline with various indole derivatives, leading to the synthesis of diversely substituted compounds. []

Chemical Reactions Analysis
  • Mannich Reaction: This reaction can be employed to introduce a dimethylaminomethyl group at the 3-position of the dihydroisoquinoline ring. []

  • Amine Exchange: This reaction can be used to replace the dimethylamino group with other amine substituents, allowing for the synthesis of diversely substituted derivatives. []

  • Coupling Reactions: The presence of reactive functional groups, such as amines, allows for further derivatization through coupling reactions, enabling the introduction of various pharmacophores. [, ]

Mechanism of Action
  • Carbonic Anhydrase Inhibition: Some derivatives exhibit inhibitory activity against human carbonic anhydrase (CA) isoforms, particularly CA II and CA VII. These compounds likely bind to the active site of the enzyme, interfering with its catalytic activity. [, ]

  • Efflux Pump Inhibition: Certain derivatives have demonstrated the ability to inhibit efflux pumps in bacteria and cancer cells, potentially enhancing the efficacy of existing antibacterial and anticancer agents. []

Applications
  • Anticonvulsant Agents: These compounds show promise as potential treatments for epilepsy due to their ability to inhibit CA VII, an enzyme implicated in neuronal excitability. [, ]

  • Antibacterial Agents: Their efflux pump inhibiting properties make them potential candidates for combating bacterial resistance to existing antibiotics. []

  • Anticancer Agents: These compounds have shown activity against cancer cells, potentially by inhibiting efflux pumps and enhancing the efficacy of anticancer drugs. []

  • Anti-Biofilm Agents: Some derivatives have demonstrated the ability to inhibit biofilm formation, a significant challenge in treating bacterial infections. []

1. N-cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N'-octyl-2(1H)-isoquinoline carboximidamide (HZ08) []

Compound Description: HZ08 is a new chemical entity investigated for its potential pharmaceutical applications. A RP-HPLC method was developed to quantify HZ08 and its related substances. []

2. 1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline []

Compound Description: This compound was synthesized as a potential hybrid drug with potential simultaneous antitumor, antimalarial, and antiviral properties. Its synthesis was achieved starting from eugenol methyl ether. []

Relevance: This compound shares the core structure of 6,7-dimethoxy-3,4-dihydroisoquinoline with the target compound. The benzyl and methyl substituents differentiate it from 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate. []

3. Ethyl 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-isoquinolylidene Acetate []

Compound Description: This compound was investigated for its reactivity with nitrilimines in the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline derivatives. []

Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate. The key structural difference is the presence of an ethoxycarbonylmethylidene group at the 1-position in this related compound. []

4. 1-(4-Aminophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide []

Compound Description: This compound exhibited potent and selective inhibition of human carbonic anhydrase VII (hCA VII) in vitro and demonstrated anticonvulsant activity in an in vivo model of audiogenic seizures in DBA/2 mice. This molecule emerged as a promising lead for further development as a potential anticonvulsant agent. []

Relevance: This compound belongs to the 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide class, closely resembling the structure of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate. The primary difference lies in the substitution of the carboximidamide group in the target compound with a sulfonamide group. []

5. Tetrabenazine []

Compound Description: Tetrabenazine is a drug approved for treating chorea associated with Huntington's disease. It involves the reaction of 3-dimethylaminomethyl-5-methyl-hexan-2-one with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. []

Relevance: While not directly sharing the main compound's core structure, tetrabenazine's synthesis utilizes 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, highlighting its structural relevance. []

Properties

CAS Number

1179369-64-2

Product Name

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid

Molecular Formula

C12H19N3O6S

Molecular Weight

333.36 g/mol

InChI

InChI=1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3,(H3,13,14);(H2,1,2,3,4)

InChI Key

LDGBVLZTLHOPBA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.OS(=O)(=O)O

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.